

In-Depth Technical Guide: A-75925

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Compound of Interest

Compound Name: A-75925

Cat. No.: B1664250

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 142861-15-2[1]

IUPAC Name: dibenzyl ((2S,2'S)-(((2S,3R,4R,5S)-3,4-dihydroxy-1,6-diphenylhexane-2,5-diyl)bis(azanediyl))bis(3-methyl-1-oxobutane-1,2-diyl))dicarbamate[1]

Introduction

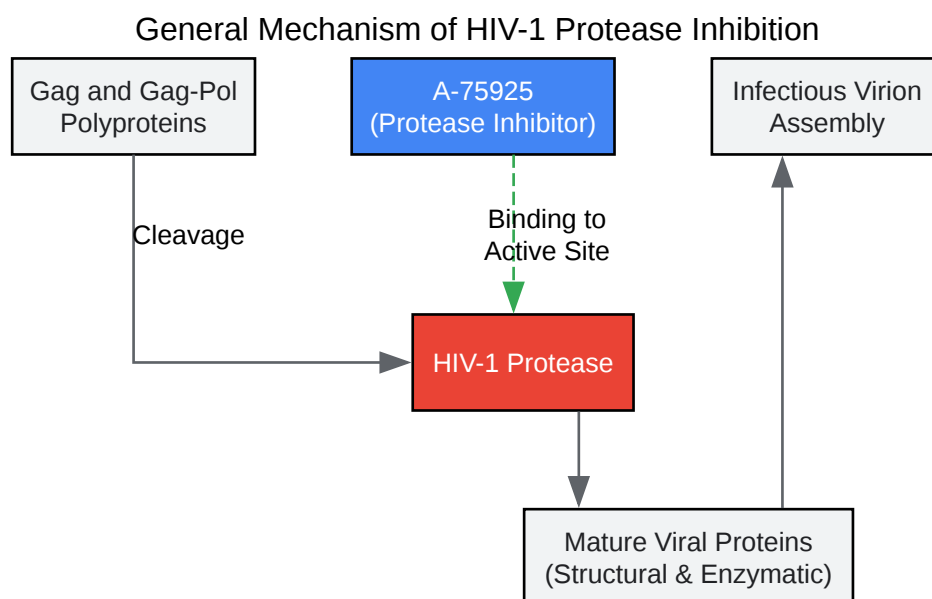
A-75925 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1] As a member of the protease inhibitor class of antiretroviral drugs, **A-75925** functions by preventing the cleavage of viral polyproteins into mature, functional proteins necessary for the production of infectious virions. This guide provides a comprehensive overview of the available technical data on **A-75925**, including its mechanism of action, and is intended to serve as a resource for researchers engaged in the development of novel HIV therapies.

Mechanism of Action

HIV-1 protease is an aspartic protease that plays a crucial role in the maturation of the virus. It functions by cleaving the Gag and Gag-Pol polyproteins at specific sites to release structural proteins and essential viral enzymes. Protease inhibitors, such as **A-75925**, are designed to bind to the active site of the HIV-1 protease with high affinity and specificity. This binding event blocks the access of the natural polyprotein substrates to the catalytic residues of the enzyme,

thereby inhibiting its proteolytic activity. The prevention of polyprotein processing results in the assembly of immature, non-infectious viral particles, thus effectively halting the spread of the virus.

The general mechanism for HIV-1 protease inhibitors involves mimicking the transition state of the peptide bond cleavage. By occupying the active site, these inhibitors form stable interactions with the key amino acid residues of the protease, particularly the catalytic aspartate dyad (Asp25 and Asp125).



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Figure 1: Inhibition of HIV-1 protease by **A-75925** blocks viral maturation.

Quantitative Data

Currently, publicly accessible, detailed quantitative data from specific experimental studies on **A-75925**, such as IC₅₀, K_i, or antiviral efficacy in various cell lines, is limited. The following table summarizes the fundamental physicochemical properties of **A-75925**.

Property	Value	Reference
CAS Number	142861-15-2	[1]
Molecular Formula	C44H54N4O8	[1]
Molecular Weight	766.93 g/mol	[1]
Exact Mass	766.3942	[1]

Experimental Protocols

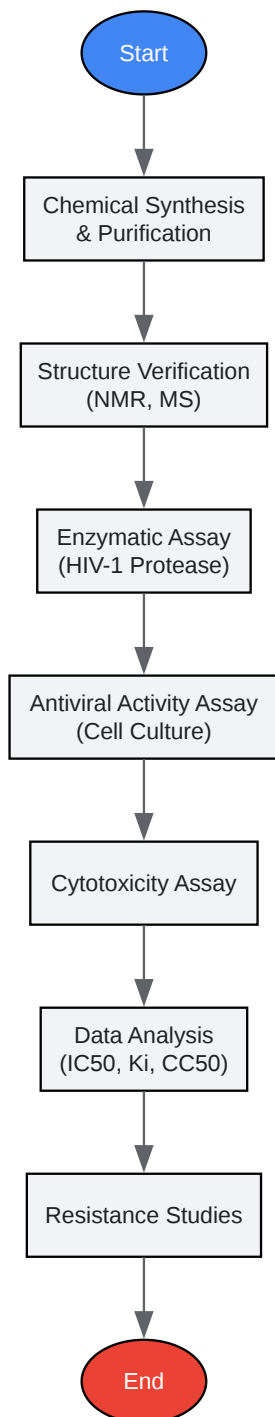
Detailed experimental protocols for the synthesis and biological evaluation of **A-75925** are not readily available in the public domain. However, a general workflow for the evaluation of a novel HIV-1 protease inhibitor is outlined below. This can serve as a template for researchers working with **A-75925** or similar compounds.

General Experimental Workflow for HIV-1 Protease Inhibitor Evaluation:

- **Chemical Synthesis:** The compound is synthesized, purified, and its chemical structure is confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.
- **Enzymatic Assay:** The inhibitory activity of the compound against purified recombinant HIV-1 protease is determined. This is typically done using a fluorogenic substrate. The fluorescence intensity is measured over time in the presence and absence of the inhibitor to calculate the initial velocity of the reaction and determine the IC₅₀ and K_i values.
- **Antiviral Activity Assay:** The efficacy of the compound in inhibiting HIV-1 replication in cell culture is assessed. This can be performed using various cell lines (e.g., MT-4, CEM-SS) infected with HIV-1. The antiviral activity is typically measured by quantifying a viral marker, such as p24 antigen or reverse transcriptase activity, in the cell culture supernatant.
- **Cytotoxicity Assay:** The toxicity of the compound to the host cells is evaluated to determine its therapeutic index. This is often done using assays that measure cell viability, such as the MTT or XTT assay.
- **Resistance Studies:** HIV-1 variants with reduced susceptibility to the inhibitor are selected by passaging the virus in the presence of increasing concentrations of the compound. The

mutations responsible for the resistance are then identified by sequencing the protease gene.

General Experimental Workflow for HIV-1 Protease Inhibitor Evaluation



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Figure 2: A generalized workflow for the preclinical evaluation of HIV-1 protease inhibitors.

Signaling Pathways

A-75925, as a direct inhibitor of a viral enzyme, does not directly interact with host cell signaling pathways in its primary mechanism of action. Its effect is downstream of viral protein synthesis and upstream of virion assembly. However, the inhibition of viral replication can have indirect effects on host cell signaling pathways that are typically modulated by HIV-1 infection. For instance, chronic HIV-1 infection is known to activate various inflammatory and cell death pathways. By suppressing viral load, protease inhibitors like **A-75925** can help to mitigate these pathological signaling cascades.

Conclusion

A-75925 is a recognized inhibitor of HIV-1 protease. While specific and detailed experimental data for this compound are not widely published, its classification as a protease inhibitor places it within a well-understood class of antiretroviral agents. The general principles of HIV-1 protease inhibition, as outlined in this guide, provide a framework for understanding the potential therapeutic role and the necessary experimental evaluation of **A-75925**. Further research and publication of specific data for **A-75925** would be invaluable to the scientific community for a more complete assessment of its potential in the landscape of HIV drug development.

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References

- 1. Comparative studies on inhibitors of HIV protease: a target for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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